2,4-dimethyl-N-pyridin-3-ylpiperidine-1-carboxamide
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Overview
Description
2,4-dimethyl-N-pyridin-3-ylpiperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2,4-dimethyl-N-pyridin-3-ylpiperidine-1-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may involve the reaction of 2,4-dimethylpyridine with piperidine-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination processes. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
2,4-dimethyl-N-pyridin-3-ylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
2,4-dimethyl-N-pyridin-3-ylpiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-pyridin-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may bind to G-protein coupled receptors or ion channels, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2,4-dimethyl-N-pyridin-3-ylpiperidine-1-carboxamide can be compared with other piperidine derivatives such as:
The uniqueness of this compound lies in its specific structural features and the combination of the pyridine and piperidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dimethyl-N-pyridin-3-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-5-7-16(11(2)8-10)13(17)15-12-4-3-6-14-9-12/h3-4,6,9-11H,5,7-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLGBBVJBBFWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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